

In-Depth Technical Guide: Borane-Triphenylphosphine Complex (CAS 2049-55-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphenylphosphine Borane

Cat. No.: B1337068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the borane-triphenylphosphine complex (CAS 2049-55-0), a versatile and stabilised boron reagent. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, safety and handling procedures, and the mechanisms of its primary reactions.

Core Properties and Specifications

Borane-triphenylphosphine is a Lewis adduct formed between the Lewis base triphenylphosphine (PPh_3) and the Lewis acid borane (BH_3).^[1] This complexation stabilises the highly reactive borane, rendering it a stable, white crystalline solid that is easier to handle than gaseous diborane or solutions of borane complexes like borane-THF.^{[1][2]}

Physical and Chemical Properties

The key physical and chemical properties of the borane-triphenylphosphine complex are summarised in the table below.

Property	Value	Reference
CAS Number	2049-55-0	
Molecular Formula	C ₁₈ H ₁₈ BP	[3]
Linear Formula	(C ₆ H ₅) ₃ P · BH ₃	
Molecular Weight	276.12 g/mol	
Appearance	White to off-white crystalline solid/powder	[1]
Melting Point	189-191 °C (lit.)	[1]
Solubility	Soluble in Tetrahydrofuran (THF), Toluene. Insoluble in water.	[1]
Stability	Stable solid. May decompose upon exposure to air and moisture.	

Structural Information

The complex consists of a tetrahedral boron atom coordinated to the phosphorus atom of triphenylphosphine.

- SMILES: B.c1ccc(cc1)P(c2ccccc2)c3ccccc3
- InChI Key: CHVBILDTVB DARQ-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis of the complex and its application in key organic transformations are provided below.

Synthesis of Borane-Triphenylphosphine Complex

This protocol describes the synthesis via a phosphination reaction, where ammonia-borane is displaced by triphenylphosphine.

Reaction Scheme: $\text{NH}_3 \cdot \text{BH}_3 + \text{P}(\text{C}_6\text{H}_5)_3 \rightarrow (\text{C}_6\text{H}_5)_3\text{P} \cdot \text{BH}_3 + \text{NH}_3$

Materials and Equipment:

- Ammonia-borane (1 equivalent)
- Triphenylphosphine (1 equivalent)
- Anhydrous Tetrahydrofuran (THF)
- 50 mL oven-dried round-bottom flask
- Water-cooled reflux condenser
- Nitrogen or Argon gas inlet
- Magnetic stirrer
- Syringes and needles

Procedure:

- Weigh and transfer ammonia-borane (10 mmol, 0.31 g) and triphenylphosphine (10 mmol, 2.62 g) to the 50 mL oven-dried round-bottom flask.
- Fit the flask with the reflux condenser and flush the entire apparatus with a stream of inert gas (Nitrogen or Argon).
- Using a syringe, add 10 mL of anhydrous THF to the flask.
- Stir the reaction mixture and bring it to reflux.
- Monitor the reaction progress using ^{11}B NMR spectroscopy. The reaction is complete when the signal for the ammonia-borane complex disappears (typically 8 hours).
- Once complete, cool the solution to room temperature.
- Evaporate the solvent under reduced pressure to obtain the pure borane-triphenylphosphine complex as a white solid.

- The expected yield is approximately 96% (2.65 g).

Application: Reduction of a Ketone (General Protocol)

Borane-triphenylphosphine complex is an effective reducing agent for carbonyl compounds. This general protocol is based on the known reactivity of borane complexes for the reduction of ketones to secondary alcohols.

Reaction Scheme: $R(CO)R' + (C_6H_5)_3P \cdot BH_3 \rightarrow R(CHOH)R'$

Materials and Equipment:

- Ketone (e.g., Acetophenone, 1 equivalent)
- Borane-triphenylphosphine complex (0.5 - 1.5 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask
- Inert gas atmosphere (Nitrogen or Argon)
- Magnetic stirrer
- TLC plates for reaction monitoring
- Aqueous workup solution (e.g., 1M HCl)
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Drying agent (e.g., anhydrous $MgSO_4$)

Procedure:

- Dissolve the ketone (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.

- Add the borane-triphenylphosphine complex portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
- Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of 1M HCl.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
- Purify the product via column chromatography if necessary.

Application: Hydroboration-Oxidation of an Alkene (Adapted Protocol)

This protocol is adapted from the well-established hydroboration of 1-octene using borane-THF. The borane-triphenylphosphine complex serves as a solid, stable source of the borane reagent.

Reaction Scheme:

- $3 \text{ R-CH=CH}_2 + (\text{C}_6\text{H}_5)_3\text{P}\cdot\text{BH}_3 \rightarrow \text{B}(\text{CH}_2\text{-CH}_2\text{R})_3 + \text{P}(\text{C}_6\text{H}_5)_3$
- $\text{B}(\text{CH}_2\text{-CH}_2\text{R})_3 + 3 \text{ H}_2\text{O}_2 + \text{NaOH} \rightarrow 3 \text{ HO-CH}_2\text{-CH}_2\text{R} + \text{B}(\text{OH})_3$

Materials and Equipment:

- Alkene (e.g., 1-Octene, 3 equivalents)
- Borane-triphenylphosphine complex (1 equivalent)
- Anhydrous Tetrahydrofuran (THF)
- Reaction flask with inert gas setup
- Magnetic stirrer

- 3M Sodium Hydroxide (NaOH) solution
- 30% Hydrogen Peroxide (H₂O₂) solution
- Diethyl ether for extraction

Procedure: Part 1: Hydroboration

- Set up an oven-dried reaction flask under an inert atmosphere of nitrogen or argon.
- Add the borane-triphenylphosphine complex (1 equivalent) to the flask, followed by anhydrous THF.
- Cool the stirred suspension to 0 °C in an ice bath.
- Slowly add the alkene (3 equivalents) dropwise to the reaction mixture over 5-10 minutes.
- Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to form the trialkylborane intermediate.

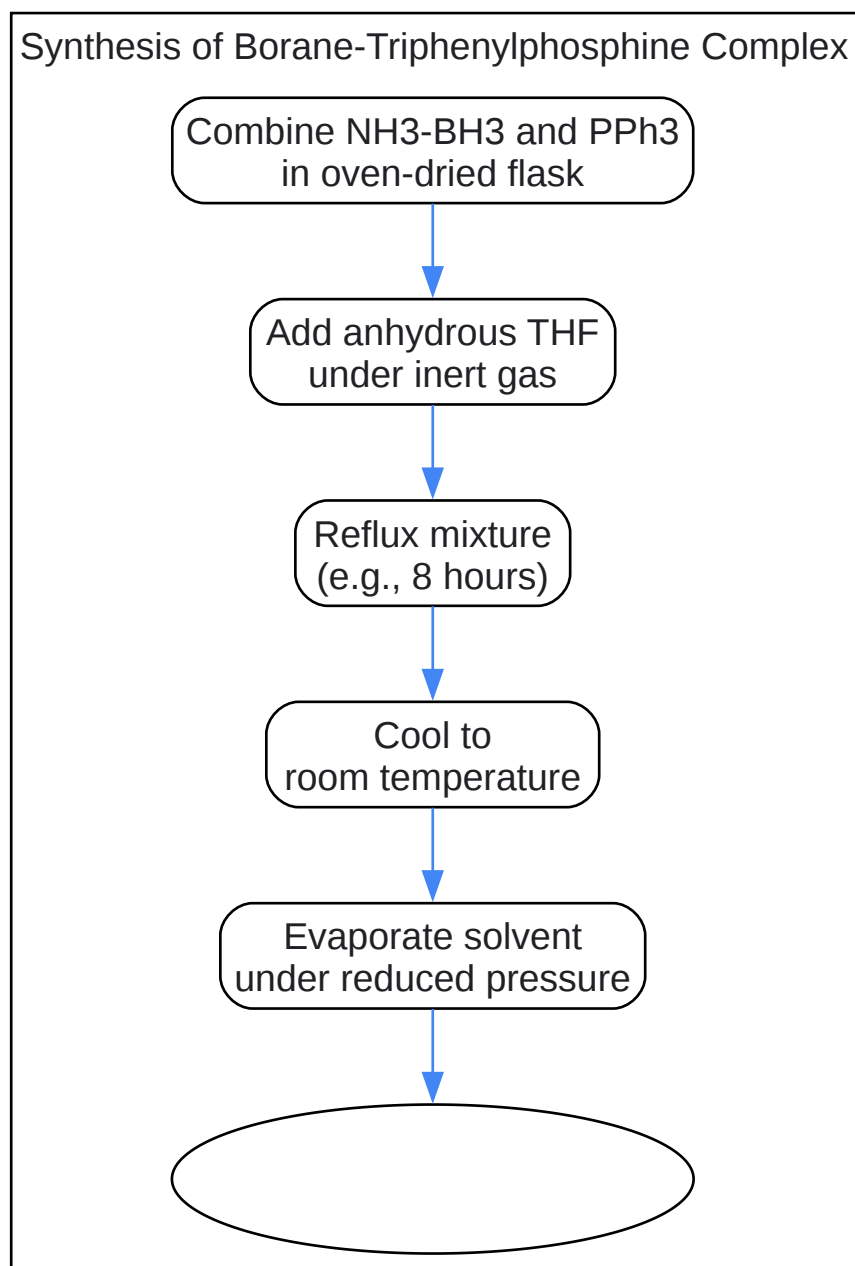
Part 2: Oxidation

- Cool the reaction mixture back to 0 °C.
- Carefully and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and may cause gas evolution.
- After the addition is complete, gently reflux the mixture for at least 1 hour to ensure complete oxidation.^[4]
- Cool the mixture to room temperature. Separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol product (e.g., 1-Octanol).^[4]
- Purify via distillation or column chromatography.

Reaction Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate the key reaction pathways and a general experimental workflow.

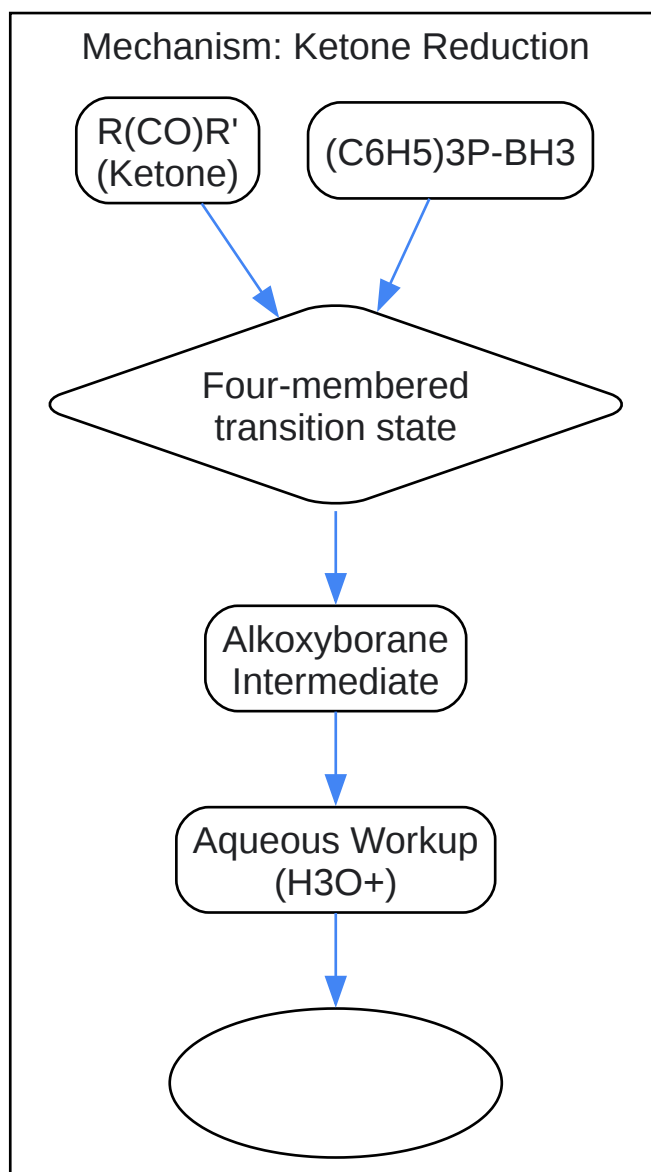
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing the borane-triphenylphosphine complex.

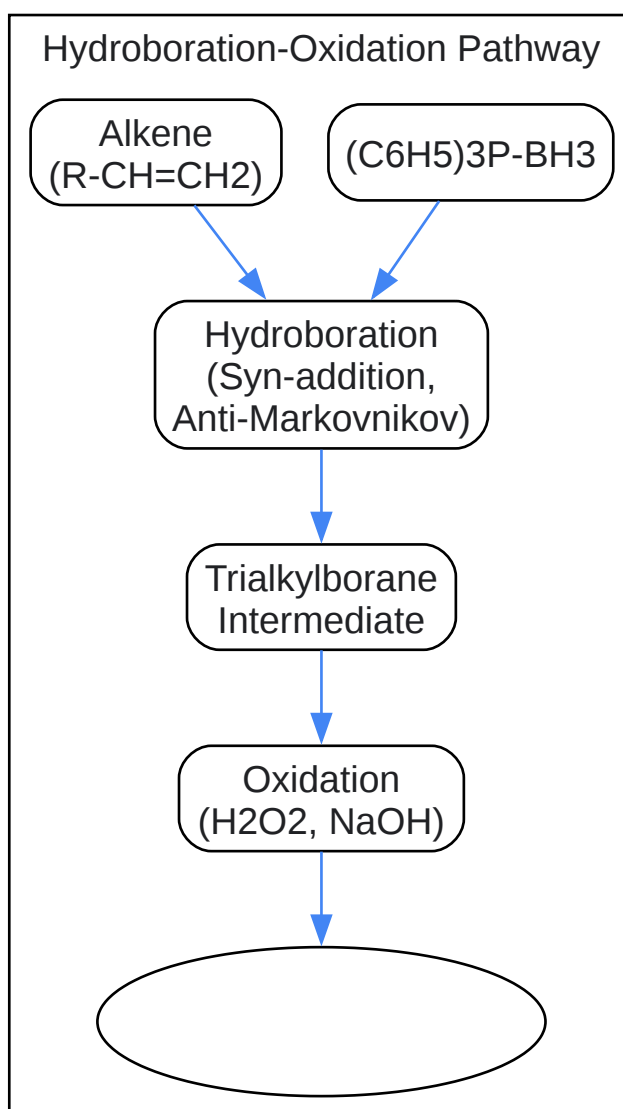
Carbonyl Reduction Mechanism



[Click to download full resolution via product page](#)

Caption: Simplified mechanism for the reduction of a ketone by a borane complex.

Hydroboration-Oxidation Pathway



[Click to download full resolution via product page](#)



Caption: Key steps in the anti-Markovnikov hydration of an alkene.

Safety, Handling, and Storage

Proper handling of the borane-triphenylphosphine complex is essential for laboratory safety.

Hazard Identification and PPE

The compound is a flammable solid that reacts with water to release flammable gases. It is also known to cause skin and eye irritation and may cause respiratory irritation.[5]

GHS Pictogram	Hazard
 alt text	Flammable Solid
 alt text	Irritant (Skin, Eye, Respiratory)

Hazard Statements:

- H228: Flammable solid.
- H261: In contact with water releases flammable gas.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or chemical splash goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.
- Skin and Body: Lab coat.

Handling and Storage

- Handling: Handle under an inert gas (Nitrogen or Argon) in a well-ventilated area, preferably a fume hood.^[5] Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Avoid generating dust.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The compound is incompatible with acids, oxidizing agents, acid chlorides, and alcohols. Protect from moisture, as it may decompose. A recommended long-term storage temperature is 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Borane-triphenylphosphine | JSC Aviabor [jsc-aviabor.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. Borane triphenylphosphine complex | CymitQuimica [cymitquimica.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. york.ac.uk [york.ac.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide: Borane-Triphenylphosphine Complex (CAS 2049-55-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337068#cas-number-2049-55-0-properties-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com